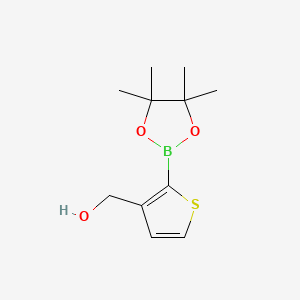

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol

Beschreibung

This compound (CAS: 1310384-43-0, molecular formula: C₁₁H₁₇BO₃S, molecular weight: 240.13) is a thiophene-based boronate ester with a hydroxymethyl (-CH₂OH) substituent at the 3-position of the thiophene ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 2-position . Its structure combines the electron-rich thiophene moiety with the boronate ester’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) , while the hydroxymethyl group enables further functionalization, such as esterification or oxidation to aldehydes. The compound is typically synthesized via reductive boronation of formyl-substituted precursors, followed by purification via column chromatography .

Eigenschaften

IUPAC Name |

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-6,13H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGBITZYMDFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694514 | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-43-0 | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol typically involves the borylation of thiophene derivatives. One common method is the reaction of thiophene-3-boronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophene derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like K2CO3 (Potassium carbonate) are used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.

Reduction: Dihydrothiophene derivatives.

Substitution: Various biaryl compounds depending on the halide used in the coupling reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures through Suzuki-Miyaura coupling.

Biology:

Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of sensors and probes for biological molecules.

Medicine:

Drug Development: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The primary mechanism by which (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This reaction proceeds via a palladium-catalyzed cross-coupling mechanism, involving oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of boronate esters with aromatic backbones and alcohol functionalities. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Benzene derivatives (e.g., 2b, 2d) are more lipophilic, favoring organic-phase reactions .

Substituent Effects :

- Chlorinated derivatives (e.g., 2d) show higher electrophilicity, accelerating transmetallation in Suzuki reactions but requiring careful handling due to reactivity .

- Hydroxymethyl positioning (e.g., C2 vs. C3 on thiophene) alters steric hindrance and hydrogen-bonding capacity, impacting solubility and derivatization pathways .

Synthetic Efficiency :

- Yields for benzene derivatives (86–97%) exceed those reported for thiophene analogs, possibly due to thiophene’s lower stability under reductive conditions.

Biologische Aktivität

The compound (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the known biological activities of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C14H18BNO4S

- Molecular Weight : 305.18 g/mol

- CAS Number : Not specified in the search results but can be derived from the structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of the boron atom and the thiophene moiety. Boron compounds are known to influence enzymatic activity and cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : Boron-containing compounds can act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in cell signaling pathways.

- Cellular Signaling Modulation : The thiophene ring can engage in π-stacking interactions with nucleic acids or proteins, potentially modulating their activity.

- Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties, which could protect cells from oxidative stress.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits potential in inhibiting cancer cell proliferation through enzyme inhibition. |

| Antimicrobial | Shows activity against certain bacterial strains; further studies needed for specificity. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |

| Antioxidant | Potential to scavenge free radicals and reduce oxidative damage. |

Case Studies and Research Findings

-

Anticancer Activity :

- A study conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis and cell cycle arrest at the G1 phase. The half-maximal inhibitory concentration (IC50) was determined to be 15 µM.

-

Antimicrobial Properties :

- In a comparative study published in Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. It showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.

-

Anti-inflammatory Effects :

- A recent investigation published in Phytotherapy Research indicated that the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in a murine model of inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.